molecular formula C9H9ClO2 B6290679 2-Chloro-4-(methoxymethyl)benzaldehyde CAS No. 1911646-24-6

2-Chloro-4-(methoxymethyl)benzaldehyde

Cat. No.: B6290679
CAS No.: 1911646-24-6
M. Wt: 184.62 g/mol
InChI Key: SXCSMAMBXFEFQQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methoxymethyl group at the fourth position. This compound is used in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethyl)benzaldehyde typically involves the chlorination of 4-(methoxymethyl)benzaldehyde. One common method is the reaction of 4-(methoxymethyl)benzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the second position with a chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia (NH3) in ethanol.

Major Products Formed

    Oxidation: 2-Chloro-4-(methoxymethyl)benzoic acid.

    Reduction: 2-Chloro-4-(methoxymethyl)benzyl alcohol.

    Substitution: 2-Amino-4-(methoxymethyl)benzaldehyde.

Scientific Research Applications

2-Chloro-4-(methoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved vary depending on the specific biological context and target.

Comparison with Similar Compounds

2-Chloro-4-(methoxymethyl)benzaldehyde can be compared with other similar compounds, such as:

    2-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the methoxymethyl group.

    2-Chloro-4-hydroxybenzaldehyde: Similar structure but has a hydroxyl group instead of a methoxymethyl group.

    4-Methoxybenzaldehyde: Lacks the chlorine atom at the second position.

Uniqueness

The presence of both the chlorine atom and the methoxymethyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-chloro-4-(methoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-6-7-2-3-8(5-11)9(10)4-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSMAMBXFEFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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